molecular formula C14H14ClNO2S B2795463 2-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 1351648-59-3

2-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2795463
M. Wt: 295.78
InChI Key: WVOBDEDYUSETIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Bactericidal Activity

Research has identified several substituted benzamides with bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study found that certain chloro- and bromo-substituted benzamides exhibited significant bactericidal effects, highlighting the potential of these compounds in treating resistant bacterial infections (Zadrazilova et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural analysis of closely related arylamides have been extensively explored. These studies provide valuable insights into the molecular conformations, hydrogen bonding, and potential for creating more effective compounds. For example, a study detailed the synthesis and structure of six related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, demonstrating diverse molecular interactions and potential for further chemical modifications (Sagar et al., 2018).

Antimicrobial Agents

Compounds with structural similarities to 2-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide have been synthesized and evaluated for their antimicrobial properties. A notable example includes the development of new quinazolines as potential antimicrobial agents, indicating the broader applicability of these compounds in combating various bacterial and fungal pathogens (Desai et al., 2007).

Metalloligands and Magnetic Materials

Research has also delved into the creation of metalloligands using related benzamide compounds for the design of single-molecule and single-chain magnets. These studies underscore the versatility of these compounds beyond biomedical applications, extending into materials science for developing advanced magnetic materials (Costes et al., 2010).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the future .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBDEDYUSETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

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